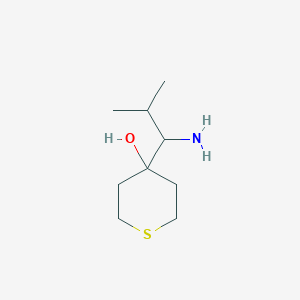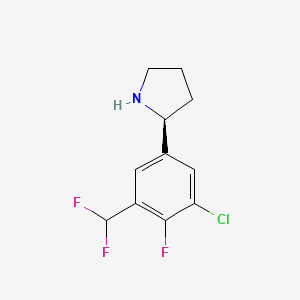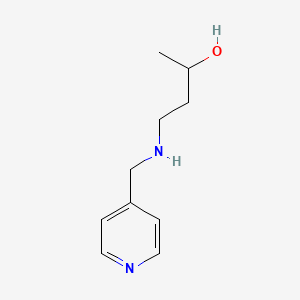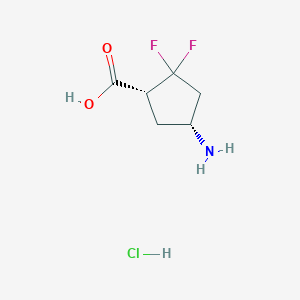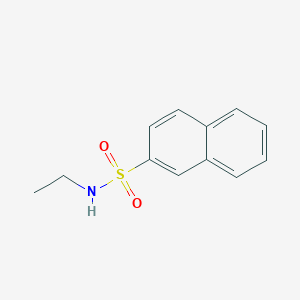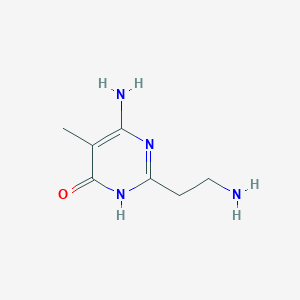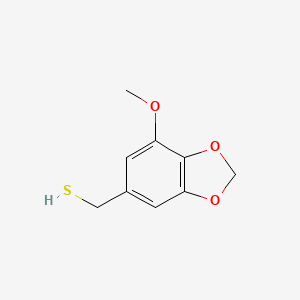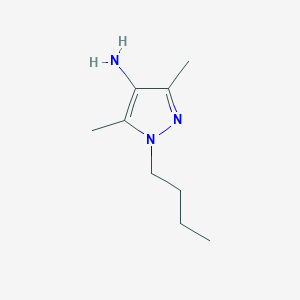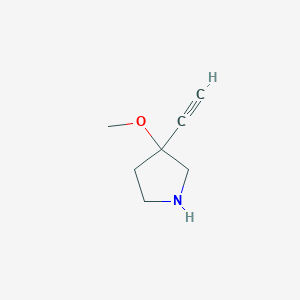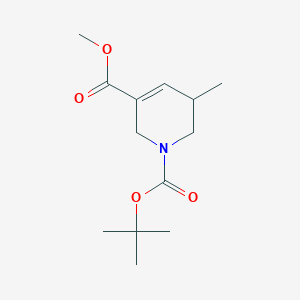
Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound that belongs to the dihydropyridine class Dihydropyridines are commonly known for their role in the development of calcium channel blockers, which are used in the treatment of cardiovascular diseases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: May serve as a precursor for the synthesis of calcium channel blockers.
Industry: Could be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate would depend on its specific application. In the context of calcium channel blockers, dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate may have unique properties due to the presence of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-methyl 3-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h6,9H,7-8H2,1-5H3 |
Clé InChI |
NILPCQSRPNYXPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


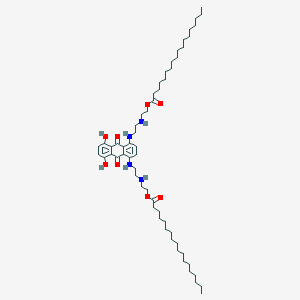
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
